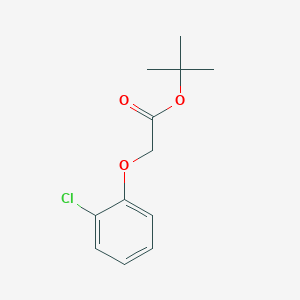

Tert-butyl 2-(2-chlorophenoxy)acetate

Description

Properties

Molecular Formula |

C12H15ClO3 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

tert-butyl 2-(2-chlorophenoxy)acetate |

InChI |

InChI=1S/C12H15ClO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |

InChI Key |

FKVTYGQSLLDTCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 2-(2-chlorophenoxy)acetate

General Synthetic Strategy

The synthesis of tert-butyl 2-(2-chlorophenoxy)acetate typically involves the nucleophilic substitution of 2-chlorophenol on an activated acetate derivative, followed by esterification with tert-butyl groups. The key synthetic steps include:

- Formation of 2-(2-chlorophenoxy)acetic acid or its derivatives.

- Esterification of the acid with tert-butanol or tert-butyl esters.

- Purification and isolation of the final tert-butyl ester product.

Method via Nucleophilic Substitution and Esterification

One of the documented methods involves the reaction of 2-chlorophenol with haloacetates or activated acetates under basic conditions to form 2-(2-chlorophenoxy)acetate intermediates. This is followed by esterification with tert-butanol or tert-butyl halides to yield the tert-butyl ester.

Example Procedure (Adapted from Patent CN102746142A)

- Reactants: 2-chlorophenol, tert-butyl bromoacetate or tert-butyl iodoacetate, sodium hydroxide or potassium carbonate as base.

- Solvent: Typically tetrahydrofuran or dichloromethane.

- Conditions: The reaction is conducted under nitrogen atmosphere to prevent oxidation, at temperatures ranging from room temperature to 65 °C.

- Mechanism: The phenolate ion generated from 2-chlorophenol attacks the electrophilic carbon of tert-butyl haloacetate, displacing the halide and forming the ether linkage.

- Workup: The reaction mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography or crystallization.

This method yields tert-butyl 2-(2-chlorophenoxy)acetate with moderate to high purity and yield.

Use of Reformatsky Reaction for Intermediate Formation

Another synthetic route involves the Reformatsky reaction, where a zinc-mediated reaction between tert-butyl haloacetates and chlorophenol derivatives generates the intermediate esters.

- Reagents: Zinc dust, tert-butyl bromoacetate or iodoacetate, chlorophenol derivatives.

- Solvent: Tetrahydrofuran.

- Conditions: Heating to approximately 65 °C for 24 hours to ensure reaction progress.

- Outcome: Formation of tert-butyl 2-(2-chlorophenoxy)acetate intermediates with reasonable yield (~65% isolated yield reported).

This approach provides a robust pathway for the synthesis of the target compound, especially when direct nucleophilic substitution is less efficient.

Catalytic and Green Chemistry Approaches

Recent advances emphasize eco-friendly and cost-effective processes for tert-butyl ester synthesis using green chemistry principles:

- Bases: Sodium carbonate, potassium carbonate, or lithium carbonate are preferred for their mildness and environmental compatibility.

- Oxidizing agents: Use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of copper salts for selective oxidation steps.

- Solvents: Chlorinated solvents like dichloromethane or chloroform are commonly used, but greener alternatives are being explored.

- Reaction monitoring: Thin-layer chromatography and gas chromatography are employed to track reaction progress and optimize conditions.

These methods aim to reduce hazardous reagents and improve overall sustainability without compromising yield or purity.

Data Tables Summarizing Preparation Methods

| Method | Key Reactants | Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chlorophenol, tert-butyl haloacetate | 40–65 °C, nitrogen atmosphere | THF, dichloromethane | 60–80 | Requires base (NaOH, K2CO3), inert atmosphere |

| Reformatsky reaction | Zinc, tert-butyl bromoacetate, chlorophenol | 65 °C, 24 h | THF | ~65 | Zinc-mediated, suitable for sterically hindered substrates |

| Piperidine-catalyzed condensation (related compounds) | tert-butyl cyanoacetate, 2-chlorobenzaldehyde | Room temp, stirring | None specified | Moderate | Product isolated by crystallization |

| Green chemistry approach | Sodium carbonate, TEMPO, copper salts | 40 °C, reflux | Dichloromethane, chloroform | Variable | Eco-friendly, monitored by TLC and GC |

Comprehensive Research Findings and Notes

- The nucleophilic substitution method is widely used due to its straightforwardness and relatively high yield. However, the reaction requires careful control of atmosphere and temperature to avoid side reactions and degradation.

- The Reformatsky reaction provides an alternative when direct substitution is inefficient, especially for substrates with steric hindrance or sensitive functional groups.

- Green chemistry methods are emerging as promising alternatives to traditional protocols, focusing on sustainability and cost-effectiveness.

- Purification typically involves extraction with ethyl acetate or similar solvents, followed by drying and crystallization or column chromatography to achieve high purity.

- Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, and elemental analysis are employed for compound characterization.

- No extensive stereochemical analysis is generally required for tert-butyl 2-(2-chlorophenoxy)acetate due to its achiral nature.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-chlorophenoxy)acetic acid and tert-butyl alcohol.

Substitution: The chlorine atom in the chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products:

Hydrolysis: 2-(2-chlorophenoxy)acetic acid and tert-butyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 2-(2-chlorophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of chlorophenoxy derivatives on cellular processes

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its stability and reactivity make it suitable for use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ester bond can be hydrolyzed to release the active chlorophenoxy moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Halogen Type and Reactivity

Replacing chlorine with other halogens modifies reactivity and binding affinity:

- tert-Butyl 2-(3-bromophenoxy)acetate (CAS 277331-38-1): Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions in crystal packing or enzyme binding.

Ester Group Variations

The choice of ester group (tert-butyl vs. smaller alkyl chains) influences physicochemical properties:

- tert-Butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6): The chloroethoxy chain introduces flexibility and polarity, contrasting with the rigid phenoxy group. Such differences affect solubility and metabolic stability .

- Ethyl 2-phenylacetoacetate (CAS 5413-05-8): The absence of a phenoxy group and presence of a phenylacetoacetate moiety shift applications toward ketone-based synthesis rather than aromatic interactions .

Structural Mimicry and Conformational Analysis

Compounds with aromatic rings and proton-accepting groups, such as 2-(2-chlorophenoxy) benzoic acid derivatives, exhibit structural mimicry of benzodiazepine agonists like estazolam.

Mechanistic Insights and Trends

- Steric Effects : The tert-butyl group may hinder rotational freedom or block active-site access, explaining the inactivity of certain derivatives despite favorable electronic profiles .

- Hydrogen Bonding : Compounds with proton-accepting groups (e.g., oxadiazole, imidazole) show enhanced activity due to hydrogen-bond interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.